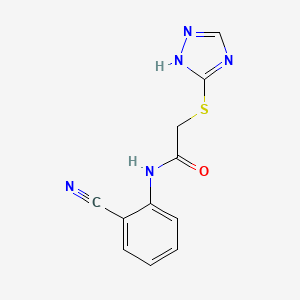
N-(2-cyanophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, also known as CTAA, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the family of triazole derivatives and has been synthesized using various methods. CTAA has demonstrated promising results in scientific research, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
科学的研究の応用
Synthesis and Biological Activities
Compounds similar to N-(2-cyanophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide have been synthesized and evaluated for various biological activities. For instance, triazole-based derivatives demonstrate inhibitory activity against enzymes like mushroom tyrosinase, a key enzyme in melanogenesis, suggesting potential applications in treatments against hyperpigmentation or for cosmetic uses (Hassan et al., 2022). Moreover, these compounds have shown promise in antitumor studies, where some derivatives exhibited inhibitory effects on different cancer cell lines, indicating potential as novel scaffolds for anticancer drug development (Albratty et al., 2017).
Antimicrobial and Antifungal Applications
Novel 1,2,4-triazole derivatives have also been synthesized and assessed for their antimicrobial and antifungal activities, presenting a potential route for the development of new antimicrobial agents. Some compounds have demonstrated good antimicrobial activity against a range of bacteria and fungi, which could address the increasing concern of antimicrobial resistance (Fahim & Ismael, 2019).
Enzyme Inhibition for Disease Treatment
Moreover, specific triazole derivatives have been investigated for their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, enzymes relevant in the progression of Alzheimer’s disease. This highlights their potential use in creating therapeutic agents for neurodegenerative diseases (Riaz et al., 2020).
Agricultural Applications
In the agricultural sector, some of these compounds have been tested as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. Their efficacy in this area suggests they could serve as leads for developing new, environmentally friendly pesticides (Fadda et al., 2017).
特性
IUPAC Name |
N-(2-cyanophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c12-5-8-3-1-2-4-9(8)15-10(17)6-18-11-13-7-14-16-11/h1-4,7H,6H2,(H,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXMXWITJTZGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
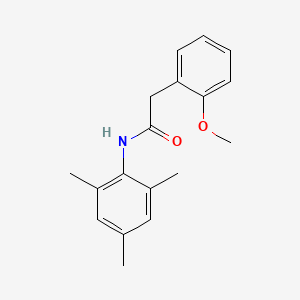
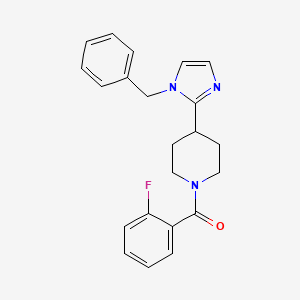
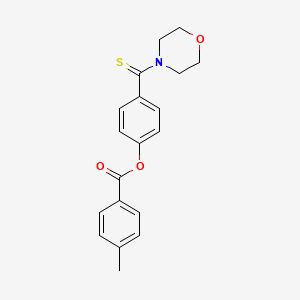
![isopropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540952.png)
![methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5540955.png)
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5540958.png)
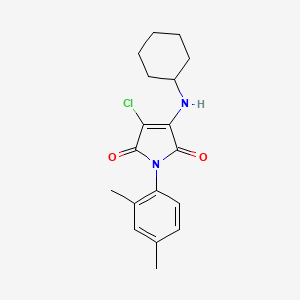
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)thio]acetohydrazide](/img/structure/B5540969.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540979.png)
![N-isobutyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5540983.png)
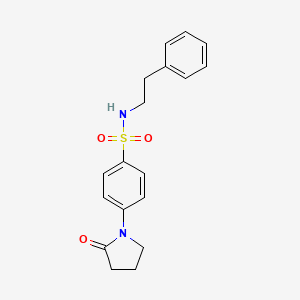
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5540988.png)
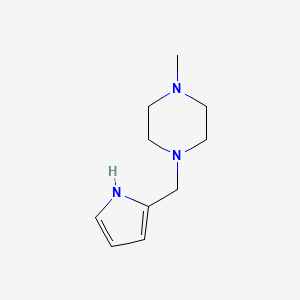
![N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5541006.png)
